3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . It’s a class of compounds that have been studied for their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized by the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine . Another study reported the synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones .Scientific Research Applications
Antitubercular Agents
Research has indicated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant activity against Mycobacterium tuberculosis. The compound’s ability to interfere with the bacterial cell wall synthesis or protein synthesis could be harnessed to create new treatments for tuberculosis, especially for multidrug-resistant strains .
Antifibrotic Drugs
Pyrimidine derivatives, including thieno[2,3-d]pyrimidin-4(3H)-ones, have shown promise in the treatment of fibrosis. They can inhibit the expression of collagen and other fibrotic markers in hepatic stellate cells, which are key players in the development of liver fibrosis. This suggests potential applications in treating diseases like cirrhosis or chronic hepatitis .
Future Directions
properties
IUPAC Name |
3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-16-13-12(14(18)17(9)15)8-11(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRDXSWOSWXGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one |
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